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Compound of Interest

Compound Name: CGP77675 hydrate

Cat. No.: B10823678 Get Quote

A comprehensive review of available data reveals a significant disparity in the toxicological

information for CGP77675 hydrate and the well-characterized multi-kinase inhibitor, Dasatinib.

While Dasatinib's adverse effects are extensively documented through preclinical and clinical

studies, a notable lack of publicly available toxicity data for CGP77675 hydrate precludes a

direct and detailed comparison.

This guide synthesizes the known toxicity profile of Dasatinib and highlights the current

informational gap regarding CGP77675 hydrate, a potent Src family kinase inhibitor. This

information is intended for researchers, scientists, and drug development professionals to

inform future studies and guide the selection of appropriate research tools.

Dasatinib: A Comprehensive Toxicity Profile
Dasatinib, a second-generation tyrosine kinase inhibitor, is approved for the treatment of

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases,

including BCR-ABL and the Src family kinases.[1][2] This broad activity spectrum contributes to

its efficacy but also to a range of documented toxicities.

Preclinical Toxicity
Non-clinical studies in rats and monkeys have identified multiple organ systems as targets for

Dasatinib-induced toxicity.
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Table 1: Summary of Preclinical Toxicity Findings for Dasatinib

Species Key Toxicities Observed Reference

Rat

Gastrointestinal toxicity

(hemorrhage, edema),

lymphoid and bone marrow

depletion, liver toxicity

(increased AST/ALT, necrosis),

kidney toxicity (tubular

dilatation), cardiotoxicity

(ventricular necrosis,

hemorrhage, hypertrophy),

thrombocytopenia. Teratogenic

effects observed.

[2]

Monkey

Gastrointestinal toxicity,

lymphoid system depletion,

hemorrhage, bruising.

[2]

A key preclinical finding is the oral LD50 of Dasatinib in rats, which has been reported as 100

mg/kg.[3]

Clinical Toxicity
In human patients, Dasatinib is associated with a range of adverse events, with hematological

and non-hematological toxicities being common.

Table 2: Common Adverse Events Associated with Dasatinib in Clinical Trials
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Toxicity Type
Specific Adverse
Events

Grade 3/4
Incidence
(Approximate)

References

Hematological

Myelosuppression

(Thrombocytopenia,

Neutropenia, Anemia)

19-36% [4]

Pulmonary

Pleural Effusion,

Pulmonary Arterial

Hypertension

Pleural Effusion: up to

35%
[5]

Cardiovascular

Fluid Retention, QT

Prolongation, Cardiac

Dysfunction

- [6]

Gastrointestinal
Diarrhea, Nausea,

Abdominal Pain
- [5]

Hemorrhagic

Bleeding events (often

associated with

thrombocytopenia)

- [4]

Dose adjustments are often required to manage these toxicities, and the recommended starting

dose can vary based on the disease and prior treatment.[7]

CGP77675 Hydrate: An Undefined Toxicity Profile
CGP77675 hydrate is a potent and selective inhibitor of Src family kinases.[8][9] It is primarily

used as a research tool to investigate the role of Src kinases in various cellular processes.

Despite its use in preclinical research, a thorough search of publicly available literature,

including safety data sheets and toxicology databases, did not yield any specific information on

its toxicity profile, such as LD50 values, maximum tolerated dose, or detailed in vivo adverse

effects.

The absence of this information makes a direct comparison with Dasatinib's well-documented

toxicity impossible.
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Signaling Pathways and Mechanisms of Toxicity
The differing kinase inhibition profiles of Dasatinib and CGP77675 hydrate are central to their

potential toxicities.

Dasatinib's Multi-Kinase Inhibition
Dasatinib's inhibition of BCR-ABL is key to its therapeutic effect in CML and Ph+ ALL. However,

its "off-target" inhibition of other kinases, such as Src, c-KIT, and PDGFR, likely contributes to

its adverse effect profile. For instance, inhibition of PDGFRβ has been suggested as a

mechanism for fluid retention and pleural effusion.[5]

Kinase Targets Cellular Effects

Dasatinib

BCR-ABL

Src Family Kinases

c-KIT

PDGFR

Decreased Proliferation
inhibition leads to

Increased Apoptosis

inhibition leads to

Myelosuppression
inhibition contributes to

Fluid Retention
(Pleural Effusion)

inhibition may cause

Click to download full resolution via product page

Caption: Dasatinib's multi-kinase inhibition and associated cellular effects.

CGP77675 Hydrate's Selective Src Inhibition
CGP77675 hydrate is described as a selective inhibitor of Src family kinases.[8][9] Therefore,

its toxicity, if characterized, would be expected to primarily stem from the inhibition of Src-

mediated signaling pathways. These pathways are involved in cell adhesion, migration, and

proliferation. While essential for cancer cell biology, their inhibition in normal tissues could
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potentially lead to adverse effects. Without experimental data, the specific toxicities remain

speculative.
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Caption: Hypothetical toxicity pathway for the Src-selective inhibitor CGP77675 hydrate.

Experimental Protocols
Detailed experimental protocols for the toxicological assessment of kinase inhibitors are crucial

for data interpretation and reproducibility. Due to the lack of specific toxicity studies for

CGP77675 hydrate, a generalized protocol for in vivo acute toxicity testing is provided below

as a reference for future studies.

General Protocol for In Vivo Acute Oral Toxicity Study
(Based on OECD Guideline 425)

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and

non-pregnant females.
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Housing and Acclimatization: Animals are housed in standard conditions with controlled

temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before

the study.

Dose Administration: The test substance (e.g., CGP77675 hydrate) is administered orally by

gavage at a starting dose level determined by a sighting study. A limit test at 2000 mg/kg

may be conducted initially.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in

body weight. Observations are made frequently on the day of dosing and at least once daily

thereafter for 14 days.

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.

Data Analysis: The LD50 is calculated if sufficient mortality is observed. All clinical signs and

necropsy findings are recorded and analyzed.

Conclusion
The comparison of the toxicity profiles of CGP77675 hydrate and Dasatinib is severely limited

by the absence of safety data for CGP77675 hydrate. Dasatinib exhibits a well-defined and

broad range of toxicities, consistent with its multi-kinase inhibitory activity. For CGP77675
hydrate, while its selectivity for Src family kinases might suggest a more targeted and

potentially less toxic profile, this remains a hypothesis until supported by experimental data.

Researchers utilizing CGP77675 hydrate should proceed with caution and consider

conducting appropriate toxicological assessments, particularly for in vivo applications. The

information provided on Dasatinib serves as a valuable reference for the potential adverse

effects associated with inhibiting Src family kinases, among other targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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